![molecular formula C7H5F3N2OS B11787039 (6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol](/img/structure/B11787039.png)
(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol is a heterocyclic compound that features both imidazole and thiazole rings. The presence of a trifluoromethyl group enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol typically involves multi-step reactions. One common method includes the reaction of 2-aminothiazole with a trifluoromethyl-substituted aldehyde under acidic conditions to form the imidazo[2,1-b]thiazole core. Subsequent reduction of the intermediate product yields the desired methanol derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions typically target the imidazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b]thiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
(6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis .
Comparison with Similar Compounds
Similar Compounds
(6-(p-Tolyl)imidazo[2,1-b]thiazol-5-yl)methanol: Similar structure but with a p-tolyl group instead of a trifluoromethyl group.
(6-chloro-imidazo[2,1-b]thiazol-5-yl)methanol: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The trifluoromethyl group in (6-(Trifluoromethyl)imidazo[2,1-b]thiazol-5-yl)methanol imparts unique properties, such as increased lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs .
Properties
Molecular Formula |
C7H5F3N2OS |
|---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
[6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-2,13H,3H2 |
InChI Key |
SJILSIKPEXNXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


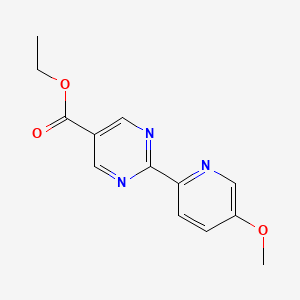



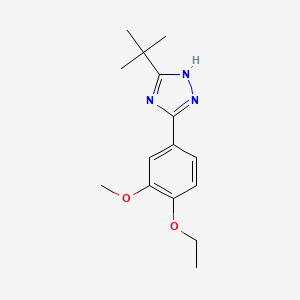
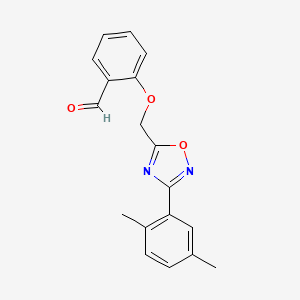
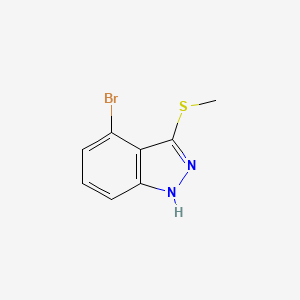
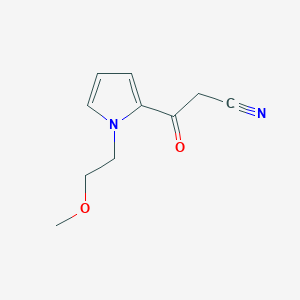

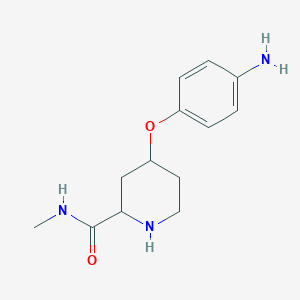
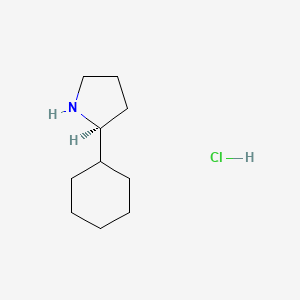

![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11787019.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11787025.png)
